molecular formula C22H23NO5 B2645894 (4R)-1-Fmoc-4-ethoxy-L-proline CAS No. 1446478-31-4

(4R)-1-Fmoc-4-ethoxy-L-proline

Cat. No.: B2645894
CAS No.: 1446478-31-4
M. Wt: 381.428
InChI Key: GANZFSNGFPNJGI-VLIAUNLRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4R)-1-Fmoc-4-ethoxy-L-proline is a derivative of proline, an amino acid that plays a crucial role in protein synthesis. The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group and an ethoxy group attached to the proline ring. This modification enhances its utility in various chemical and biological applications, particularly in peptide synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4R)-1-Fmoc-4-ethoxy-L-proline typically involves the following steps:

    Protection of the Amino Group: The amino group of L-proline is protected using the Fmoc group. This is achieved by reacting L-proline with Fmoc chloride in the presence of a base such as sodium carbonate.

    Introduction of the Ethoxy Group: The ethoxy group is introduced via an alkylation reaction. This involves treating the Fmoc-protected proline with an ethylating agent like ethyl iodide in the presence of a strong base such as sodium hydride.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Protection: Large quantities of L-proline are reacted with Fmoc chloride in industrial reactors.

    Alkylation: The Fmoc-protected proline is then subjected to alkylation using ethyl iodide under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(4R)-1-Fmoc-4-ethoxy-L-proline undergoes various chemical reactions, including:

    Deprotection: The Fmoc group can be removed using a base such as piperidine, revealing the free amino group.

    Substitution: The ethoxy group can participate in nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Deprotection: Piperidine in dimethylformamide (DMF) is commonly used to remove the Fmoc group.

    Substitution: Nucleophiles such as amines or thiols can react with the ethoxy group under basic conditions.

Major Products Formed

    Deprotection: Removal of the Fmoc group yields 4-ethoxy-L-proline.

    Substitution: Depending on the nucleophile used, various substituted proline derivatives can be obtained.

Scientific Research Applications

(4R)-1-Fmoc-4-ethoxy-L-proline has several applications in scientific research:

    Peptide Synthesis: It is widely used as a building block in the synthesis of peptides and proteins due to its stability and ease of deprotection.

    Medicinal Chemistry: The compound is used in the design of proline-rich peptides that have therapeutic potential.

    Biological Studies: It serves as a probe to study protein-protein interactions and enzyme mechanisms.

    Industrial Applications: It is used in the production of specialized polymers and materials.

Mechanism of Action

The mechanism of action of (4R)-1-Fmoc-4-ethoxy-L-proline primarily involves its role as a proline derivative in peptide synthesis. The Fmoc group protects the amino group during synthesis, preventing unwanted reactions. Upon deprotection, the free amino group can participate in peptide bond formation. The ethoxy group can influence the compound’s reactivity and interaction with other molecules, potentially affecting the overall conformation and function of the synthesized peptides.

Comparison with Similar Compounds

Similar Compounds

    (4R)-1-Fmoc-4-hydroxy-L-proline: Similar in structure but with a hydroxy group instead of an ethoxy group.

    (4R)-1-Fmoc-4-methoxy-L-proline: Contains a methoxy group instead of an ethoxy group.

Uniqueness

(4R)-1-Fmoc-4-ethoxy-L-proline is unique due to the presence of the ethoxy group, which can provide different steric and electronic properties compared to hydroxy or methoxy derivatives. This can influence the compound’s reactivity and the properties of the peptides synthesized using it.

Properties

IUPAC Name

(2S,4R)-4-ethoxy-1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23NO5/c1-2-27-14-11-20(21(24)25)23(12-14)22(26)28-13-19-17-9-5-3-7-15(17)16-8-4-6-10-18(16)19/h3-10,14,19-20H,2,11-13H2,1H3,(H,24,25)/t14-,20+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GANZFSNGFPNJGI-VLIAUNLRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1CC(N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCO[C@@H]1C[C@H](N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1446478-31-4
Record name (2S,4R)-4-ethoxy-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-2-carboxylic acid
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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